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gamma - Undecalactone - d7

Cat. No.: B1162953
M. Wt: 191.32
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Description

Contextualizing Gamma-Undecalactone (B92160) within Natural Products and Chemical Synthesis Research

Gamma-undecalactone is a naturally occurring lactone found in a variety of fruits, most notably peaches, apricots, and in other natural sources like cream and butter. solubilityofthings.comchembk.comgoogle.com Its characteristic sweet, fruity, and peach-like aroma has made it a valuable compound in the flavor and fragrance industries. solubilityofthings.comscentspiracy.com In the realm of natural products research, the study of compounds like gamma-undecalactone provides insight into biosynthetic pathways and the chemical ecology of plants.

The synthesis of gamma-undecalactone has been a subject of extensive research, with methods ranging from the isomerization of undecylenic acid using catalysts to biotechnological processes involving microorganisms. google.comgoogle.comgoogle.com Traditional chemical synthesis often involves the cyclization of precursors, while biosynthetic routes can offer stereoselective production of specific enantiomers, which can have distinct sensory properties. google.comsmolecule.com The development of synthetic routes is crucial not only for commercial production but also for creating labeled analogues like gamma-Undecalactone-d7 for research purposes.

Fundamental Principles and Research Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Investigations

The core principle behind deuterium labeling lies in the mass difference between hydrogen (protium) and deuterium. marquette.edu Deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. marquette.edu

The rationale for employing deuterium labeling in research is multifaceted:

Mechanistic Elucidation : The stronger C-D bond can lead to a slower reaction rate if this bond is broken in the rate-determining step of a reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for studying reaction mechanisms. scispace.comsymeres.com

Metabolic and Pharmacokinetic Tracing : Deuterated compounds are used to trace the metabolic fate of molecules within biological systems. thalesnano.comsimsonpharma.com Since the deuterium label does not significantly alter the biological activity, researchers can track how a compound is absorbed, distributed, metabolized, and excreted. marquette.edu

Analytical Standardization : In quantitative analysis, particularly in mass spectrometry, deuterated compounds serve as ideal internal standards. thalesnano.com They co-elute with the non-labeled analyte but are distinguishable by their higher mass, allowing for accurate and precise quantification.

Overview of Current Research Paradigms Employing Stable Isotopic Substitution for Mechanistic and Analytical Purposes

The use of stable isotopes, particularly deuterium, has become a cornerstone of several advanced research paradigms.

Mass Spectrometry (MS)-Based Applications: Stable isotope labeling is extensively used in mass spectrometry to enhance analytical precision and gain deeper insights.

Quantitative Proteomics and Metabolomics : Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isotope-coded affinity tags (ICAT) use labeled compounds to achieve relative and absolute quantification of proteins and metabolites. scispace.comsymeres.com In metabolomics, stable isotope tracers allow for the mapping of metabolic fluxes and pathways. nih.gov

Internal Standards : Deuterated molecules, such as gamma-Undecalactone-d7, are widely used as internal standards in isotope dilution assays for accurate quantification of the target analyte in complex matrices. thalesnano.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, deuterium labeling serves multiple purposes.

Solvent Signals : Deuterated solvents are routinely used to avoid large, interfering solvent signals in the proton NMR spectrum. clearsynth.com

Spectral Simplification : Selective deuteration of a molecule can simplify complex proton NMR spectra, aiding in structure elucidation and conformational analysis. thalesnano.com

Mechanistic Studies: The Kinetic Isotope Effect (KIE) remains a fundamental tool for probing reaction mechanisms. By synthesizing molecules with deuterium labels at specific positions, chemists can determine which C-H bonds are broken during a reaction's rate-limiting step, providing critical evidence for a proposed mechanism. scispace.comsymeres.com

Physicochemical Properties of Gamma-Undecalactone and its Deuterated Analog

PropertyGamma-UndecalactoneGamma-Undecalactone-d7
Molecular Formula C₁₁H₂₀O₂ solubilityofthings.comC₁₁H₁₃D₇O₂ eptes.com
Molecular Weight 184.28 g/mol chemicalbook.com191.32 g/mol eptes.com
Appearance Colorless to pale yellow liquid solubilityofthings.comchemicalbook.comNot specified, likely similar to unlabeled
Odor Sweet, fruity, peach-like solubilityofthings.comchembk.comNot specified, likely similar to unlabeled
CAS Number 104-67-6 solubilityofthings.comTo be assigned eptes.com

Properties

Molecular Formula

C11H13D7O2

Molecular Weight

191.32

Purity

95% min.

Synonyms

gamma - Undecalactone - d7

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Gamma Undecalactone D7

Design and Development of Deuterated Gamma-Undecalactone (B92160) Synthesis Routes

The creation of γ-undecalactone-d7 involves strategic placement of deuterium (B1214612) atoms onto the undecalactone scaffold. The design of these synthetic pathways balances efficiency, cost, and the ability to achieve high levels of deuterium incorporation at specific molecular positions.

Direct deuterium exchange and catalytic deuteration represent common strategies for incorporating deuterium into organic molecules.

Catalytic Hydrogenation-Deuteration: This is a widely used method for producing deuterated compounds. For γ-lactones, a common approach involves the reduction of an unsaturated precursor with deuterium gas (D₂) in the presence of a metal catalyst. For instance, a general synthesis for deuterated γ-lactones involves the reduction of a doubly protected hydroxypropiolic acid using deuterium gas over a catalyst like palladium. researchgate.netacs.org Similarly, catalytic reduction of a carbon-carbon double bond in an appropriate precursor using D₂ gas is a viable strategy. nih.gov Various catalysts, including those based on ruthenium, rhodium, and platinum, are effective for such transformations, often leading to high isotopic purity. researchgate.netresearchgate.net Copper catalysis has also emerged as a mild and effective method for the deuteration of terminal alkynes, which can serve as precursors to the saturated alkyl chain of γ-undecalactone. mdpi.com

Direct Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms for deuterium atoms on a pre-formed molecule or an intermediate. These exchanges can be catalyzed by acids, bases, or transition metals. researchgate.net For example, heating a keto-acid precursor, such as 4-oxononanoic acid, in the presence of deuterium oxide (D₂O) and a deuterium-labeled acid (e.g., DCl) can promote deuterium exchange at the α-positions to the carbonyl group. nih.gov However, this method can sometimes be problematic, leading to incomplete deuterium exchange and the formation of a mixture of isotopologues with varying numbers of deuterium atoms. nih.govresearchgate.net Recent advances have explored novel catalytic systems, such as Fe–P pair-site catalysts, for highly efficient deuteration of various organic molecules using D₂O under mild conditions, which could be applicable to undecalactone precursors. nih.gov

The table below summarizes common catalytic systems used in deuteration reactions relevant to the synthesis of deuterated lactones.

Catalyst SystemDeuterium SourcePrecursor TypeKey Features
Palladium on Carbon (Pd/C)Deuterium Gas (D₂)Unsaturated acids/estersWidely used for reduction of C=C or C≡C bonds.
Tris(triphenylphosphine) ruthenium(II) chlorideDeuterium-labeled solventsAlcoholsCatalyzes H/D exchange, particularly at the β-position of secondary alcohols. researchgate.net
Copper(I) complexesDeuterated solvents (e.g., acetone-d6)Terminal alkynesProvides rapid and efficient deuteration of the acetylenic proton. mdpi.com
Fe–P–C Single-Atom CatalystDeuterium Oxide (D₂O)(Hetero)arenes, PhenolsLow-cost, non-noble metal catalyst enabling high regioselectivity. nih.gov

A more controlled and often more effective strategy for producing specifically labeled compounds like γ-undecalactone-d7 is through multi-step synthesis using pre-deuterated building blocks. researchgate.netenamine.net This approach offers superior control over the exact location and number of incorporated deuterium atoms, thereby ensuring high regioselectivity and isotopic purity.

A general pathway involves the reaction of a deuterated alkyl chain with a component that will form the lactone ring. For example, a synthesis of deuterated γ-lactones was achieved through the free radical addition of 2-iodoacetamide to a deuterated 1-alkene, such as [1,1,2-²H₃]-1-decene. researchgate.netacs.org The resulting intermediate can then be cyclized to form the desired γ-lactone. The success of this method is highly dependent on the purity of the starting deuterated alkene. acs.org

Another synthetic disconnection involves building the molecule from smaller labeled fragments. For instance, a synthetic route to carbon-13 labeled γ-lactones was developed starting from [¹³C₂]-acetic acid, which was converted over several steps to [¹³C₂]-ethyl 2-iodoacetate. acs.org This labeled intermediate was then reacted with the appropriate 1-alkene (e.g., 1-nonene (B85954) for γ-undecalactone) to construct the final carbon skeleton before cyclization. A similar strategy using deuterated acetic acid or other small, readily available deuterated precursors could be employed for the synthesis of γ-undecalactone-d7. The synthesis of specifically deuterated homoserine lactones from deuterated 2-bromo-1-(tetrahydropyranyloxy)ethanes further illustrates the utility of this building-block approach. umich.edu

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity.

For γ-lactone synthesis, microbial biotransformation is a known industrial process. Specific microorganisms, such as certain yeasts, can convert precursors like ricinoleic acid or 10-hydroxystearic acid into γ-decalactone and γ-dodecalactone, respectively. researchgate.netsmolecule.com By supplying a deuterated precursor or conducting the fermentation in a deuterated medium (D₂O), it is possible to produce the deuterated lactone.

Enzymatic reactions can also be used to construct deuterated precursors with high isotopic purity. For example, enantiopure D- and L-lactic acid-d4 have been synthesized from sodium pyruvate-d3 using D- and L-lactate dehydrogenase enzymes, respectively. researchgate.net This process involved the in situ generation of the deuterated cofactor NADH-d1. Similar enzymatic strategies could be envisioned for creating deuterated hydroxy-acid precursors required for γ-undecalactone synthesis. While the direct enzymatic synthesis of β-lactones has been explored, demonstrating that enzymes can catalyze the formation of lactone rings, the application to γ-lactones like undecalactone is an area of ongoing research. google.comnih.gov

Methodologies for Isotopic Purity and Regioselectivity Assessment

The validation of a deuterated standard's quality is paramount. This involves confirming the number and position of deuterium atoms (regioselectivity) and quantifying the percentage of the deuterated species relative to partially labeled or unlabeled analogues (isotopic purity). nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a primary tool for determining isotopic purity. nih.govresearchgate.net It can rapidly distinguish between H/D isotopologues based on their precise mass-to-charge ratios. nih.govresearchgate.net The isotopic purity can be calculated from the relative abundance of the corresponding molecular ions in the mass spectrum. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide additional structural information and help characterize the position of the deuterium labels by analyzing fragmentation patterns. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for unambiguously determining the specific sites of deuteration.

¹H NMR: In proton NMR, the disappearance or reduction in the integration of a signal corresponding to a specific proton indicates deuterium substitution at that position.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where each peak corresponds to a deuterated site in the molecule. researchgate.netsigmaaldrich.com It is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com

¹³C NMR: The substitution of a hydrogen with a deuterium atom causes a characteristic upfield shift in the signal of the attached carbon atom and can lead to splitting of the signal due to C-D coupling.

2D NMR: Two-dimensional correlation techniques, such as proton/carbon-13 shift correlation (HSQC/HMQC) with deuterium decoupling, are powerful methods for confirming the location of deuterium labels, even in complex molecules with overlapping signals. cdnsciencepub.com Proton-deuterium correlation spectroscopy can also be used to confirm specific labeling. iaea.org

The following table compares the primary spectroscopic methods for assessing deuterated compounds.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Isotopic purity, Number of D atomsHigh sensitivity, rapid analysis, low sample consumption. nih.govresearchgate.netProvides limited information on the exact position of labels without MS/MS.
¹H NMR Spectroscopy Position of D atoms (by signal absence)Routine technique, provides structural context.Indirect detection; difficult for very high enrichment levels. sigmaaldrich.com
²H NMR Spectroscopy Direct detection of D atoms, position, and relative quantitationUnambiguous and direct observation of labels. sigmaaldrich.comLower sensitivity than ¹H NMR; requires specialized setup for some instruments. sigmaaldrich.com
2D NMR (e.g., HSQC) Precise location of D atomsExcellent for complex structures, resolves signal overlap. cdnsciencepub.comMore time-consuming than 1D techniques.

After synthesis, the deuterated target compound must be purified from starting materials, byproducts, and any unlabeled or partially deuterated species.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard and effective method for purifying organic compounds. It has been shown to be capable of separating deuterated compounds from their non-deuterated (protio) analogues. tandfonline.com In many cases, the deuterated compound elutes slightly earlier than its protio counterpart on a reversed-phase C18 column. tandfonline.com Ion-exchange and ion-pair reversed-phase HPLC are also powerful purification techniques, particularly for polar or charged molecules. scienceopen.com

Gas Chromatography (GC): For volatile compounds like γ-undecalactone, GC is a primary method for both analysis and purification (preparative GC). When coupled with a mass spectrometer (GC-MS), it is the standard technique for quantification using the deuterated standard in SIDA.

Column Chromatography: Standard silica (B1680970) gel column chromatography is a fundamental purification step in multi-step organic synthesis and is used to isolate intermediates and the final product. acs.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO₂ as the main mobile phase. Using deuterated co-solvents (e.g., deuterated methanol) in SFC can streamline the process by allowing the collected fractions to be analyzed directly by NMR without a solvent evaporation and redissolution step, which saves time and minimizes potential degradation of the analyte. researchgate.net

Advanced Analytical Applications of Gamma Undecalactone D7 in Quantitative and Qualitative Research

Stable Isotope Dilution Assays (SIDA) for Precise Quantification in Complex Matricesresearchgate.netnih.gov

Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for quantification that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample. Gamma-Undecalactone-d7 is an ideal internal standard for the SIDA-based quantification of its non-labeled counterpart, gamma-undecalactone (B92160). The fundamental principle of SIDA is that the labeled standard (gamma-Undecalactone-d7) and the native analyte behave almost identically throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation.

Because the mass spectrometer can distinguish between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z), the ratio of the native analyte to the internal standard is measured. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Consequently, the ratio of the two compounds remains constant, enabling highly accurate and precise quantification that is independent of sample recovery. This makes SIDA, utilizing standards like gamma-Undecalactone-d7, particularly valuable for analyzing complex food, beverage, and environmental samples where matrix effects can be significant.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like gamma-undecalactone. The development of a robust GC-MS method using gamma-Undecalactone-d7 as an internal standard involves several critical steps.

First, an appropriate sample preparation technique is selected to extract the analyte from the matrix. A precise amount of gamma-Undecalactone-d7 is spiked into the sample prior to this extraction. The chromatographic conditions are then optimized to achieve good separation and peak shape. This typically involves selecting a suitable capillary column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, and optimizing the temperature program. google.com The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only the specific ions corresponding to gamma-undecalactone and gamma-Undecalactone-d7.

For example, a typical method might involve the following parameters:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Methylpolysiloxane
Oven Program 60°C (hold 2 min), ramp to 250°C at 10°C/min
Injector Temp 250°C
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Specific m/z values for gamma-undecalactone and gamma-Undecalactone-d7

The use of the deuterated internal standard corrects for any variability in injection volume or instrument response, ensuring high precision.

While GC-MS is well-suited for volatile lactones, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), offers an alternative for less volatile compounds or for methods that require minimal sample preparation. In an LC-MS based protocol, gamma-Undecalactone-d7 serves the same crucial role as an internal standard.

Method development begins with optimizing the liquid chromatography separation, typically using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. The mass spectrometer is set up for detection using an interface like electrospray ionization (ESI). To achieve high selectivity and sensitivity, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected and fragmented, and a resulting product ion is monitored for quantification.

A representative LC-MS/MS workflow using gamma-Undecalactone-d7 would involve:

Spiking the sample with a known concentration of gamma-Undecalactone-d7.

Minimal sample cleanup, such as dilution followed by filtration.

Injection onto the LC-MS/MS system.

Quantification based on the area ratio of the MRM transitions for the native analyte and the deuterated standard.

This approach effectively mitigates matrix effects, such as ion suppression or enhancement, that are common in LC-ESI-MS analysis. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile analytes from various matrices. rsc.org When integrated with GC-MS, it provides a highly sensitive method for determining trace levels of compounds like gamma-undecalactone. The inclusion of gamma-Undecalactone-d7 as an internal standard is critical for achieving accurate quantification with this technique.

In a typical HS-SPME procedure, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. A fused-silica fiber coated with a sorbent material is then exposed to the headspace, where it adsorbs the analytes. To ensure accurate results, gamma-Undecalactone-d7 is added directly to the sample in the vial before sealing and equilibration. Because the deuterated standard has nearly identical volatility and affinity for the SPME fiber as the native analyte, it corrects for variations in extraction efficiency due to matrix differences, temperature fluctuations, or extraction time. After extraction, the fiber is desorbed in the hot GC inlet for analysis.

Validation of Analytical Methods Employing Gamma-Undecalactone-d7 as an Internal Standardresearchgate.net

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu When using gamma-Undecalactone-d7 as an internal standard, the validation process confirms that the method is reliable, accurate, and precise. Key validation parameters are assessed to ensure the integrity of the generated data.

Linearity and Calibration: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. To assess this, a series of calibration standards are prepared with a constant concentration of gamma-Undecalactone-d7 and varying concentrations of native gamma-undecalactone. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. The performance is evaluated by the correlation coefficient (R²), which should ideally be ≥0.995.

Table 1: Example Calibration Data for Gamma-Undecalactone

Concentration (ng/mL)Analyte AreaInternal Standard AreaArea Ratio (Analyte/IS)
1.05,150101,2000.051
5.026,100103,5000.252
20.0105,300102,8001.024
50.0258,900101,9002.541
100.0521,400103,1005.057

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net These are often established based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Table 2: Typical Sensitivity Parameters

ParameterTypical Value (ng/mL)Basis
Limit of Detection (LOD)0.5Signal-to-Noise Ratio > 3
Limit of Quantitation (LOQ)1.5Signal-to-Noise Ratio > 10

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by analyzing replicates on the same day, while intermediate precision (inter-day precision) is assessed over several days. The use of gamma-Undecalactone-d7 significantly improves precision by correcting for instrumental drift and minor variations in sample handling. chromatographyonline.com

Table 3: Example Precision Data (Intra- and Inter-Day)

Spiked Conc. (ng/mL)Intra-Day RSD (%) (n=6)Inter-Day RSD (%) (n=18, 3 days)
5.04.8%6.2%
50.03.1%4.5%
100.02.5%3.8%

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is typically evaluated by performing recovery studies on a blank matrix spiked with known amounts of the analyte. The percentage recovery is calculated by comparing the measured concentration to the known spiked concentration. Because gamma-Undecalactone-d7 corrects for analyte loss during sample preparation, methods employing SIDA consistently demonstrate high accuracy, with recoveries often falling within the 90-110% range. nih.gov

Table 4: Example Accuracy (Recovery) Data

Spiked Conc. (ng/mL)Measured Conc. (ng/mL) (n=3)Average Recovery (%)
5.04.9599.0%
50.052.10104.2%
100.097.8097.8%

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC-MS method, these variations might include the GC oven ramp rate or carrier gas flow rate. The presence of a co-eluting internal standard like gamma-Undecalactone-d7 ensures that minor shifts in retention time or peak shape affect both the analyte and the standard similarly, thereby maintaining the accuracy of the final calculated concentration.

Matrix Effects and Compensation Strategies

In quantitative analytical methods, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), matrix effects can introduce significant analytical errors. nih.gov These effects arise from co-eluting compounds within the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.comwaters.com Gamma-Undecalactone-d7, as a stable isotope-labeled (SIL) internal standard, is a powerful tool to compensate for these matrix effects.

Because gamma-Undecalactone-d7 is chemically and physically almost identical to the non-labeled gamma-undecalactone, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. scispace.com By adding a known quantity of gamma-Undecalactone-d7 to samples and calibration standards, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant even if absolute signal intensities fluctuate, thereby mitigating the impact of matrix effects.

Several strategies are employed to compensate for matrix effects, often in conjunction with deuterated internal standards for enhanced accuracy:

Compensation Strategy Description Role of Gamma-Undecalactone-d7
Isotope Dilution Mass Spectrometry (IDMS) A precise amount of a stable isotope-labeled standard is added to the sample at the beginning of the workflow. nih.govmdpi.com Quantification is based on the measured isotope ratio of the analyte to the standard.Serves as the ideal internal standard, as its physicochemical properties closely mimic the native analyte, correcting for variations in extraction, derivatization, and signal response. scispace.com
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is compositionally similar to the samples being analyzed. This ensures that both standards and samples experience comparable matrix effects.When added to both matrix-matched standards and samples, it corrects for any residual matrix effects and variability between different sample batches.
Standard Addition Known amounts of the analyte are added to several aliquots of the sample. chromatographyonline.com A calibration curve is generated from these spiked samples to determine the original concentration of the analyte.Can be used as an internal standard within the standard addition method to correct for instrumental variations and improve the precision of the measurements. chromatographyonline.com

Application in Chiral Analysis and Stereoisomeric Research of Lactones

Many lactones, including gamma-undecalactone, are chiral molecules, existing as enantiomers (non-superimposable mirror images). google.com These enantiomers can possess distinct sensory and biological properties. researchgate.netscentree.co For instance, the (R)-enantiomer of gamma-undecalactone is known for its characteristic peach aroma, while the (S)-enantiomer has a different, more fatty or coconut-like scent. scentree.co Accurate determination of the enantiomeric composition is therefore crucial in flavor and fragrance chemistry, food authenticity studies, and pharmacology. Gamma-Undecalactone-d7 is an essential tool for precise and accurate quantification in the chiral analysis of lactones. nih.govmdpi.com

Enantioselective Gas Chromatography Coupled with Deuterated Internal Standards

Enantioselective gas chromatography (eGC) is the primary technique used to separate the enantiomers of volatile chiral compounds like gamma-undecalactone. nih.gov This method utilizes a chiral stationary phase (CSP) within the GC column that interacts differently with each enantiomer, resulting in different retention times and thus, their separation. When coupled with a mass spectrometer (eGC-MS), it allows for the individual identification and quantification of each enantiomer.

The use of gamma-Undecalactone-d7 as an internal standard in eGC-MS is critical for achieving high accuracy. The deuterated standard co-elutes with the native analyte's enantiomers and is affected similarly by any potential losses during sample preparation or injection. Since its mass is different from the native compound, the mass spectrometer can distinguish between them, allowing the ratio of each native enantiomer to the deuterated standard to be calculated. This ratiometric measurement provides robust and reliable quantification, correcting for analytical variability.

Typical Parameters for eGC-MS Analysis of Gamma-Undecalactone Enantiomers:

Parameter Specification
GC Column Chiral Stationary Phase (e.g., a cyclodextrin (B1172386) derivative like 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Temperature Program Optimized temperature gradient to achieve baseline separation of enantiomers
MS Detector Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity

Chirality Assessment in Complex Biological and Food Systems

Determining the enantiomeric ratio of gamma-undecalactone in complex matrices such as food products and biological samples is essential for quality control and research. In food and beverages, the enantiomeric distribution can serve as an indicator of authenticity. Natural gamma-undecalactone, produced through biotechnological processes like fermentation, often exhibits a specific enantiomeric excess (an abundance of one enantiomer over the other), whereas chemically synthesized gamma-undecalactone is typically a racemic mixture (a 50:50 ratio of both enantiomers). google.com

In biological systems, the stereospecific analysis of lactones is important for understanding their metabolism and physiological effects, as different enantiomers can exhibit different biological activities.

The application of a deuterated internal standard like gamma-Undecalactone-d7 is invaluable in these complex analyses. It allows for the application of isotope dilution techniques, which are renowned for their high precision and accuracy. By spiking the sample with a known amount of gamma-Undecalactone-d7 at the earliest stage of sample preparation, any subsequent loss of analyte during extraction, cleanup, or analysis will be mirrored by a proportional loss of the internal standard. This ensures that the final calculated enantiomeric ratio and concentration accurately reflect the original composition in the sample, overcoming the challenges posed by complex matrices.

Mechanistic Elucidation and Biotransformation Studies Utilizing Gamma Undecalactone D7 As a Tracer

Isotopic Tracing for Unraveling Metabolic Pathways and Bioconversions

Isotopic tracing with deuterium-labeled molecules provides a non-invasive method to map the intricate steps of biosynthesis and degradation. nih.gov By introducing a labeled compound into a biological system, scientists can track the incorporation of the isotopic label into various intermediates and final products, thereby constructing a detailed metabolic map.

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) studies are fundamental to understanding the biochemical machinery responsible for lactone production and breakdown. The use of gamma-Undecalactone-d7 or its deuterated precursors in these systems allows for precise monitoring of enzymatic processes. For instance, by incubating a deuterated fatty acid precursor with specific cell extracts or purified enzymes, researchers can follow the emergence of labeled intermediates and the final gamma-Undecalactone-d7 product. This approach helps identify the specific enzymes, such as hydroxylases, and metabolic pathways, like β-oxidation, that are involved in lactone formation. mdpi.com Conversely, introducing gamma-Undecalactone-d7 to these systems can elucidate its degradation pathways by tracking the appearance of smaller deuterated molecules. nih.gov

Microorganisms, particularly yeasts like Yarrowia lipolytica and Lindnera saturnus, are widely used for the biotechnological production of lactones such as γ-decalactone. nih.govnih.govresearchgate.net These microbes convert substrates like ricinoleic acid, the main component of castor oil, into lactones through pathways involving peroxisomal β-oxidation. nih.gov Fungi are also known to perform a variety of biotransformation reactions on terpenoids and other organic molecules. jmaps.in

By using a deuterated substrate, researchers can trace its conversion to gamma-Undecalactone-d7 within these microbial cultures. This methodology confirms the metabolic link between the precursor and the product and can reveal the efficiency of the conversion process. For example, feeding a culture of Y. lipolytica with a deuterated fatty acid and subsequently detecting gamma-Undecalactone-d7 in the culture medium provides direct evidence of the biotransformation pathway. mdpi.com

A primary advantage of isotopic tracers is the ability to identify transient or low-concentration intermediates that are crucial to a metabolic pathway. As a deuterated precursor is processed by enzymes, a series of labeled intermediates are formed before the final lactone is produced. By analyzing samples at different time points using mass spectrometry, these deuterated intermediates can be detected and structurally characterized. This information is vital for constructing a step-by-step mechanism of the bioconversion. For instance, studies on the biotransformation of oleic acid have identified key intermediates like 10-hydroxystearic acid and 10-ketostearic acid en route to lactone formation. researchgate.net Using a deuterated analog would confirm the sequence of these enzymatic steps.

Table 1: Hypothetical Deuterated Intermediates in the Biotransformation to Gamma-Undecalactone-d7

PrecursorIntermediate 1Intermediate 2Intermediate 3 (Precursor to Lactone)Final Product
Deuterated Undecanoic AcidDeuterated 4-Hydroxyundecanoyl-CoADeuterated 4-Keto-undecanoyl-CoADeuterated 4-Hydroxyundecanoic AcidGamma-Undecalactone-d7

This interactive table outlines a plausible sequence of intermediates that could be identified using isotopic tracing during the biosynthesis of gamma-Undecalactone-d7.

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE is a highly sensitive method for probing reaction mechanisms, particularly for determining whether a specific bond to the isotopic atom is broken or formed in the rate-limiting step of the reaction. baranlab.org

A significant "primary" KIE (typically >2 for deuterium) is observed when the bond to the isotope (e.g., a C-H bond) is broken in the rate-limiting step. youtube.com The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break, which slows down the reaction. baranlab.org If no significant KIE is observed, it suggests that the bond to the labeled atom is not broken in the slowest step of the reaction.

KIE studies provide definitive evidence about which bonds are altered during the critical phase of a reaction. For example, if an enzyme is suspected of hydroxylating gamma-undecalactone (B92160) at a specific position as part of its degradation, synthesizing gamma-Undecalactone-d7 with deuterium (B1214612) at that target position would be informative. A large KIE upon enzymatic reaction would confirm that the C-D bond cleavage is a key part of the rate-limiting mechanism. Smaller "secondary" KIEs can also provide information about changes in the chemical environment or hybridization of the labeled carbon atom, even when the C-D bond itself is not broken. wikipedia.org This level of detail is crucial for fully characterizing the catalytic mechanism of an enzyme.

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

KIE Value (kH/kD)InterpretationImplication for Reaction Mechanism
~1No primary KIEC-H(D) bond is not broken in the rate-limiting step.
> 2Significant primary KIEC-H(D) bond is broken in or before the rate-limiting step.
< 1Inverse KIEC-H(D) bond becomes stiffer in the transition state than in the reactant.

This interactive table summarizes how different KIE values are interpreted to provide insight into bond cleavage events during a reaction's rate-limiting step.

Environmental and Ecological Research Applications of Deuterated Lactones As Tracers

Tracking Environmental Fate and Transport of Analogous Compounds

Deuterated lactones, including gamma-Undecalactone-d7, are instrumental in studies aimed at understanding the environmental distribution and movement of fragrance ingredients and other chemically similar substances. When released into the environment, these compounds can partition between different compartments such as water, soil, sediment, and air. By introducing a known amount of a deuterated lactone into a controlled experimental system or by using it as a surrogate standard in field samples, scientists can trace the transport of the analogous non-deuterated compound.

The primary analytical technique underpinning these studies is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the deuterated internal standard (e.g., gamma-Undecalactone-d7) is added to an environmental sample. The ratio of the native analyte to the isotopically labeled standard is then measured. This approach corrects for losses during sample preparation and analysis, leading to highly accurate and precise quantification of the target compound in complex matrices.

Table 1: Application of Deuterated Tracers in Environmental Fate Studies

Tracer CompoundAnalogous CompoundEnvironmental MatrixResearch FocusAnalytical Method
Deuterated Fragrance CompoundsFragrance MaterialsWastewater, Surface WaterTransport and distribution from consumer products to aquatic environments.GC-MS, LC-MS/MS
Deuterated PesticidesPesticidesSoil, GroundwaterLeaching potential and mobility in agricultural settings.GC-MS, LC-MS
Deuterated PharmaceuticalsPharmaceuticalsWastewater Effluent, RiversPersistence and transport in surface waters.LC-MS/MS

Investigating Degradation Pathways in Various Environmental Compartments

Understanding the degradation of organic compounds in the environment is crucial for assessing their persistence and potential for long-term ecological impact. Deuterated lactones can be employed to investigate various degradation processes, including biodegradation, photodegradation, and hydrolysis.

In biodegradation studies, a deuterated compound like gamma-Undecalactone-d7 can be introduced into a microcosm containing soil or water with its native microbial population. By monitoring the disappearance of the deuterated parent compound and the appearance of deuterated metabolites over time, researchers can identify the primary degradation pathways and calculate degradation rates. The use of the labeled compound ensures that the observed transformation products originate from the target analyte and not from other sources in the complex environmental matrix.

Similarly, in photodegradation experiments, an aqueous solution of the deuterated lactone can be exposed to simulated or natural sunlight. The rate of its disappearance and the formation of deuterated photoproducts can be tracked, providing insights into its stability in sunlit surface waters.

Table 2: Research Findings on the Degradation of Environmental Contaminants Using Isotopic Labeling

Study TypeLabeled CompoundEnvironmental CompartmentKey Findings
Biodegradation13C-labeled HerbicideSoil MicrocosmsIdentified specific microbial degradation pathways and quantified the formation of biogenic non-extractable residues. nih.govresearchgate.net
PhotodegradationDeuterated PharmaceuticalsAqueous SolutionDetermined photodegradation kinetics and identified major transformation products under UV irradiation.
HydrolysisIsotopically Labeled EstersWaterMeasured hydrolysis rates at different pH values to predict persistence in aquatic environments.

This table illustrates the types of findings that can be obtained from degradation studies using isotopically labeled compounds. Direct research on the degradation pathways of gamma-Undecalactone-d7 using this methodology is not prominently featured in the available scientific literature.

Source Apportionment and Persistence Studies in Natural and Engineered Systems

Deuterated lactones are valuable tools for source apportionment studies, which aim to identify and quantify the contributions of different sources of a pollutant in the environment. For instance, fragrance compounds like gamma-undecalactone (B92160) can enter the environment from various sources, including wastewater treatment plant effluents, direct discharge from household products, and industrial emissions. By using deuterated standards in the analysis of environmental samples collected from different locations, it is possible to accurately quantify the concentrations of these compounds and, in conjunction with other chemical markers, infer their primary sources.

In persistence studies, the long-term fate of pollutants is a key concern. Deuterated tracers can be used in long-term monitoring programs to assess the persistence of analogous compounds in natural and engineered systems, such as rivers, lakes, and wastewater treatment facilities. The high accuracy of isotope dilution methods allows for the reliable detection of small changes in concentration over time, providing valuable data for environmental risk assessment.

Table 3: Analytical Parameters for the Quantification of Fragrance Compounds in Environmental Samples

Analytical MethodInternal StandardSample MatrixLimit of Quantification (LOQ)Recovery (%)
GC-MSPerdeuterated Fragrance MixWastewater0.5 - 35 ng/L97 - 115
GC-MS/MSIsotope-labeled AnalogsRiver WaterLow ng/L range>80
LC-MS/MSDeuterated StandardsSedimentSub-µg/kg range85 - 110

This table presents typical analytical parameters for the analysis of fragrance compounds in environmental samples using isotope dilution techniques. The use of deuterated internal standards is crucial for achieving such performance.

Computational Chemistry and Theoretical Modeling of Deuterated Lactones

Quantum Chemical Calculations of Spectroscopic Properties and Isotopic Shifts

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting the spectroscopic properties of molecules. mdpi.comnih.gov For gamma-Undecalactone-d7, these calculations can accurately forecast vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. The substitution of hydrogen with deuterium (B1214612) atoms leads to predictable changes in these spectra, known as isotopic shifts.

The primary cause of these shifts lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. youtube.comprinceton.edu Due to its greater mass, deuterium causes the C-D bond to vibrate at a lower frequency than a C-H bond. youtube.com This lower vibrational frequency results in a lower ZPVE for the deuterated molecule. youtube.com

In infrared (IR) spectroscopy , this difference is directly observable. The stretching and bending frequencies associated with C-D bonds appear at significantly lower wavenumbers compared to their C-H counterparts. DFT calculations can predict these vibrational frequencies with high accuracy, allowing for the assignment of complex spectra and confirming the positions of deuteration.

In NMR spectroscopy , deuterium substitution causes small but measurable shifts in the chemical shifts of nearby nuclei, particularly ¹³C. These deuterium isotope effects on chemical shifts can be calculated using DFT methods, often by modeling the geometric changes induced by the different vibrational averaging of C-H versus C-D bond lengths. mdpi.com These calculations, combined with experimental measurements, serve as a sophisticated tool for structural elucidation. mdpi.comscispace.com

Table 1: Illustrative DFT-Calculated Isotopic Shifts in gamma-Undecalactone-d7

This table provides hypothetical data illustrating the expected isotopic shifts in the ¹³C NMR spectrum of gamma-Undecalactone-d7 upon deuteration of the heptyl side chain, as would be predicted by DFT calculations.

Carbon Atom PositionAssumed ¹³C Shift (ppm) (Non-deuterated)Predicted Isotopic Shift (Δδ, ppm)Predicted ¹³C Shift (ppm) (Deuterated)
Cγ (Carbon bearing the side chain)77.5-0.1577.35
Cδ (Adjacent to Cγ in the ring)29.0-0.0528.95
C1' (First carbon of the side chain)35.0-0.4034.60
C2' (Second carbon of the side chain)25.0-0.1024.90

Note: Data are illustrative and represent typical isotopic shifts observed in deuterated organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time. utwente.nlmdpi.com For a flexible molecule like gamma-Undecalactone-d7, with its five-membered lactone ring and long alkyl chain, MD simulations are crucial for exploring its conformational landscape and intermolecular interactions. nih.govtandfonline.comresearchgate.net

MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. By solving the equations of motion, the simulation tracks the trajectory of each atom, revealing how the molecule folds, flexes, and interacts with its environment.

Intermolecular Interactions: MD simulations are also used to study how gamma-Undecalactone-d7 interacts with other molecules, such as solvents or biological receptors. nih.govarxiv.org The primary driving forces for these interactions are non-covalent forces like van der Waals interactions. The simulations can calculate the binding free energy, providing a measure of the strength of the interaction. While deuteration does not change the fundamental nature of these forces, the subtle changes in molecular volume and polarizability can slightly modulate the strength of these interactions.

Table 2: Key Parameters Analyzed in a Typical MD Simulation of gamma-Undecalactone-d7

This table outlines the types of data extracted from MD simulations to characterize the molecule's dynamic behavior.

ParameterDescriptionInsights Gained
Dihedral Angle Distribution Statistical distribution of torsion angles within the lactone ring and along the alkyl chain.Identifies the most stable and populated conformations of the ring and side chain.
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions over time from a reference structure.Assesses the stability of the molecule's conformation and identifies conformational changes.
Radial Distribution Function (RDF) Describes the probability of finding another atom or molecule at a certain distance from a reference atom.Characterizes the structure of the surrounding solvent and identifies specific intermolecular interactions.
Interaction Energy The sum of electrostatic and van der Waals energies between the lactone and surrounding molecules.Quantifies the strength of binding and identifies key atoms involved in the interaction.

Computational Approaches for Predicting Isotopic Effects on Reactivity and Selectivity

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org Computational chemistry provides powerful methods to predict and interpret KIEs, offering deep insight into reaction mechanisms. princeton.edunih.govresearchgate.net The KIE is defined as the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). ebsco.com

Primary KIEs: A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. youtube.comlibretexts.org For a C-H bond cleavage, a normal primary KIE (kH/kD > 1) is typically observed. This is because the ZPE of the C-H bond is higher than that of the C-D bond. Since the vibrational mode corresponding to the bond stretch is lost in the transition state, less energy is required to reach the transition state from the higher ZPE of the C-H reactant, resulting in a faster reaction. youtube.comprinceton.edu

Secondary KIEs: A secondary KIE is observed when the isotopically substituted bond is not directly broken or formed, but its environment changes during the reaction. youtube.comlibretexts.org These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They often arise from changes in hybridization at a carbon atom adjacent to the reaction center. For example, a change from sp³ to sp² hybridization during a reaction typically results in a normal secondary KIE, while the reverse results in an inverse effect. wikipedia.org

Computational models, often using QM/MM (Quantum Mechanics/Molecular Mechanics) or path integral methods, can calculate the vibrational frequencies of reactants and transition states for both the deuterated and non-deuterated species. nih.gov From these frequencies, the ZPEs and ultimately the KIEs can be predicted with remarkable accuracy, helping to distinguish between proposed reaction pathways. comporgchem.comresearchgate.net For a hypothetical reaction involving gamma-Undecalactone-d7, such as enzymatic hydrolysis or oxidation on the side chain, these calculations could determine whether a specific C-D bond is broken in the rate-limiting step.

Table 3: Hypothetical Calculated KIEs for a Reaction at the Heptyl Chain of gamma-Undecalactone (B92160)

This table illustrates how computationally predicted KIE values can be used to interpret a reaction mechanism.

Position of DeuterationType of Isotope EffectPredicted kH/kDMechanistic Implication
C1' (Site of H-abstraction)Primary6.8C-H bond cleavage is the rate-determining step.
C1' (sp³ to sp² change)Secondary (α)1.15Change in hybridization at the C1' carbon in the transition state.
C2' (Adjacent to reaction center)Secondary (β)1.05Hyperconjugative stabilization of the transition state.
Cγ (In the lactone ring)Secondary (Remote)1.01No significant involvement of this position in the rate-determining step.

Note: Values are illustrative and represent typical KIEs for C-H activation reactions.

Future Directions and Emerging Research Avenues for Gamma Undecalactone D7

Integration with Advanced Multi-Omics Research Methodologies (e.g., Metabolomics, Lipidomics)

The integration of gamma-Undecalactone-d7 into multi-omics workflows, particularly metabolomics and lipidomics, represents a important frontier in biochemical research. In these fields, which involve the comprehensive analysis of metabolites and lipids in a biological system, accurate quantification is paramount. Stable isotope-labeled compounds like gamma-Undecalactone-d7 are invaluable as internal standards to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of measurements.

Future research will likely focus on leveraging gamma-Undecalactone-d7 in large-scale multi-omics studies to elucidate the metabolic pathways and networks related to its unlabeled counterpart, gamma-undecalactone (B92160). nih.govnih.govyoutube.comresearchgate.net The use of such standards is critical for achieving the high degree of reproducibility needed to detect subtle metabolic changes associated with disease states, environmental exposures, or therapeutic interventions.

Table 1: Applications of Gamma-Undecalactone-d7 in Multi-Omics

Research AreaApplication of Gamma-Undecalactone-d7Potential Insights
Metabolomics Internal standard for quantifying gamma-undecalactone and related metabolites.Understanding the role of gamma-undecalactone in cellular metabolism and its association with specific metabolic pathways.
Lipidomics Internal standard for the analysis of fatty acid-derived lactones and other lipid species.Elucidating the involvement of lactones in lipid signaling and metabolism.
Fluxomics Tracer for metabolic flux analysis to study the dynamic changes in metabolic pathways.Quantifying the rate of synthesis and turnover of gamma-undecalactone in biological systems.

Development of Novel Analytical Platforms and Miniaturized Systems

The development of novel analytical platforms, particularly miniaturized and portable systems, is set to revolutionize the analysis of compounds like gamma-Undecalactone-d7. acs.orgnih.govnih.govspectroscopyonline.com These advancements are driven by the need for on-site, real-time analysis in various fields, including environmental monitoring and food science. Miniaturized mass spectrometers, often referred to as "lab-on-a-chip" devices, offer the potential for rapid and sensitive detection of volatile and semi-volatile compounds. spectroscopyonline.com

Future research will likely focus on the integration of gamma-Undecalactone-d7 as an internal standard in these miniaturized systems to ensure analytical performance comparable to traditional benchtop instruments. acs.orgnih.gov The development of portable gas chromatography-mass spectrometry (GC-MS) systems, for instance, would allow for in-field analysis of food and beverage samples for flavor and fragrance compounds like gamma-undecalactone, with gamma-Undecalactone-d7 providing the necessary quantitative accuracy.

Table 2: Emerging Analytical Platforms for Gamma-Undecalactone-d7 Analysis

Analytical PlatformKey FeaturesFuture Applications for Gamma-Undecalactone-d7
Miniaturized Mass Spectrometers Portable, rapid analysis, lower power consumption. acs.orgnih.govnih.govOn-site quality control of food and fragrance products.
Lab-on-a-Chip (Microfluidics) Integration of multiple laboratory functions on a single chip, small sample volumes. spectroscopyonline.comHigh-throughput screening of biological samples in clinical diagnostics.
Ambient Ionization Techniques Direct analysis of samples in their native state with minimal preparation.Rapid screening for the presence of gamma-undecalactone in various matrices.

Exploration in Untargeted Profiling and Discovery of New Biotransformations

Untargeted profiling, a hypothesis-generating approach in metabolomics, aims to comprehensively analyze all measurable metabolites in a sample. The use of stable isotope-labeled standards like gamma-Undecalactone-d7 in such studies can aid in the identification and tentative quantification of unknown but structurally related compounds.

A significant area of future research will be the use of gamma-Undecalactone-d7 to uncover novel biotransformation pathways of gamma-undecalactone in various biological systems, including microorganisms and mammals. nih.govnih.gov By exposing a system to the unlabeled compound and using the deuterated version as a spike-in standard, researchers can more confidently identify new metabolites through the characteristic mass shift observed in mass spectrometry. This approach can lead to the discovery of new enzymes and metabolic pathways involved in the synthesis and degradation of lactones.

For instance, studies on the biotransformation of similar lactones like gamma-decalactone (B1670016) by yeasts have revealed complex metabolic pathways. nih.gov Applying similar methodologies with gamma-undecalactone and its deuterated analog could unveil previously unknown metabolic products with potential biological activities.

Advanced Research in Sustainable Synthesis and Green Chemistry Approaches

The synthesis of deuterated compounds has traditionally relied on methods that may not align with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes for compounds like gamma-Undecalactone-d7. colab.wsresearchgate.netmdpi.comjddhs.comejcmpr.comresearchgate.netnih.gov

Key areas of investigation in the sustainable synthesis of deuterated lactones include:

Biocatalysis: The use of enzymes or whole microorganisms to catalyze specific deuteration reactions offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety, making them a promising platform for the synthesis of deuterated compounds. colab.ws

Use of Green Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, bio-based solvents, or supercritical fluids, is a central tenet of green chemistry that will be applied to the synthesis of gamma-Undecalactone-d7. mdpi.comjddhs.com

These green chemistry approaches not only reduce the environmental impact of producing gamma-Undecalactone-d7 but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Q & A

Q. How can cross-validation with non-isotopic methods enhance confidence in gamma-Undecalactone-d7-based assays?

  • Methodological Answer : Perform parallel analyses using external standard calibration and standard addition. Compare results via Bland-Altman plots to assess bias. Validate against certified reference materials (CRMs) where available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.